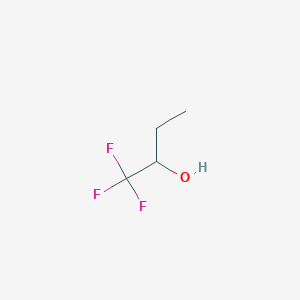

1,1,1-Trifluorobutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWNUWSYEJOUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962892 | |

| Record name | 1,1,1-Trifluorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-36-7 | |

| Record name | 1,1,1-Trifluorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,1,1-Trifluorobutan-2-ol: A Key Fluorinated Chiral Building Block

Abstract: This guide provides a comprehensive technical overview of 1,1,1-Trifluorobutan-2-ol, a fluorinated alcohol of significant interest in synthetic and medicinal chemistry. We will elucidate its structure and nomenclature, detail its physicochemical and spectroscopic properties, present a validated synthetic protocol, and explore its applications, particularly as a chiral building block in drug development. The strategic incorporation of the trifluoromethyl group imparts unique electronic and metabolic properties, making this molecule a valuable synthon for creating advanced materials and novel pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis.

Nomenclature and Structural Elucidation

IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a secondary alcohol where the carbon atom bearing the hydroxyl group (C2) is adjacent to a trifluoromethyl group (C1). Due to the chiral center at C2, it exists as a racemic mixture or as individual enantiomers, (S)-1,1,1-Trifluorobutan-2-ol and (R)-1,1,1-Trifluorobutan-2-ol.

Chemical Structure

The structure consists of a four-carbon butane chain. The first carbon is substituted with three fluorine atoms, and the second carbon is bonded to a hydroxyl (-OH) group. This substitution pattern creates a stereocenter at the second carbon.

Caption: 2D structure of this compound.

Key Structural and Chemical Identifiers

The primary precursor for this alcohol is the corresponding ketone, 1,1,1-Trifluoro-2-butanone. Key identifiers for this well-documented precursor are summarized below.

| Identifier | Value | Source |

| Chemical Name | 1,1,1-Trifluoro-2-butanone | [1][2] |

| Synonyms | Ethyl trifluoromethyl ketone | [2][3] |

| CAS Number | 381-88-4 | [1][4] |

| Molecular Formula | C₄H₅F₃O | [1][2][4] |

| Molecular Weight | 126.08 g/mol | [4] |

| Canonical SMILES | CCC(=O)C(F)(F)F | [1] |

| InChI Key | QBVHMPFSDVNFAY-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The properties of this compound are influenced by the strong C-F bonds and the polar hydroxyl group. Data for the precursor ketone, 1,1,1-Trifluoro-2-butanone, is well-established and provides a baseline for understanding the physical characteristics.

| Property | Value (for 1,1,1-Trifluoro-2-butanone) | Source |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 50-51 °C | [4][5] |

| Density | 0.929 g/mL at 25 °C | [4] |

| Flash Point | -17.8 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.322 | [4] |

The alcohol, this compound, is expected to have a higher boiling point than the ketone precursor due to hydrogen bonding capabilities from its hydroxyl group.

Spectroscopic Profile

The spectroscopic signature of this compound is defined by its key functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected between 1000-1300 cm⁻¹. A C-O stretching band will appear around 1050-1150 cm⁻¹.

-

¹H NMR Spectroscopy : The proton NMR spectrum will show distinct signals:

-

A triplet for the terminal methyl (-CH₃) protons.

-

A multiplet for the methylene (-CH₂-) protons, coupled to both the methyl and methine protons.

-

A multiplet for the methine (CH-OH) proton, which will be deshielded by the adjacent hydroxyl and trifluoromethyl groups.

-

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show four distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C2) will also be significantly affected by the electronegative fluorine and oxygen atoms.

-

¹⁹F NMR Spectroscopy : The fluorine NMR will show a single signal (a singlet or a doublet depending on coupling with the C2 proton) characteristic of the trifluoromethyl group.

Synthesis and Manufacturing

Primary Synthetic Route: Reductive Conversion

The most direct and efficient method for synthesizing this compound is the reduction of its corresponding ketone, 1,1,1-Trifluoro-2-butanone.[7] This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The use of NaBH₄ in a protic solvent like methanol or ethanol is often preferred for its operational simplicity and safety.

Experimental Protocol: Reduction of 1,1,1-Trifluoro-2-butanone

-

Preparation : A round-bottom flask is charged with 1,1,1-Trifluoro-2-butanone (1.0 eq) and dissolved in methanol under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Reduction : Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic, and careful addition is crucial.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.

-

Quenching : Once complete, the reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

-

Extraction : The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

-

Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by distillation.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Role as a Chiral Building Block

This compound possesses a key stereocenter, making its enantiomerically pure forms valuable chiral building blocks in asymmetric synthesis. These chiral alcohols can be used to introduce the trifluoromethyl-hydroxyethyl moiety, a structural motif found in various biologically active molecules. Asymmetric reduction of the precursor ketone or enzymatic resolution of the racemic alcohol allows access to the individual (R) and (S) enantiomers.

The Influence of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design.[8] This is due to several beneficial effects:

-

Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[9]

-

Increased Lipophilicity : The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution profile.[8]

-

Modulation of pKa : The strong electron-withdrawing nature of the -CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH.

-

Enhanced Binding Affinity : The -CF₃ group can participate in favorable dipole-dipole or multipolar interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[9]

Fluorinated pyrazoles, which can be synthesized from trifluoromethyl-containing precursors, are important scaffolds in medicinal and agrochemical chemistry.[10] The unique properties of this compound make it an attractive starting material for synthesizing novel drug candidates where metabolic stability and target affinity are critical.[7]

Safety, Handling, and Storage

Given its structure as a flammable, fluorinated alcohol, this compound and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.

-

Hazard Identification : The compound is expected to be a flammable liquid.[11] It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Thermal decomposition can generate hazardous gases such as carbon oxides and hydrogen fluoride.[12]

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13]

-

Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.[12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12][13]

-

-

Personal Protective Equipment (PPE) :

-

Engineering Controls : Work in a well-ventilated area or under a chemical fume hood.[14] Eyewash stations and safety showers should be readily available.[12]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[13][14]

-

Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[13]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[12][14]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Keep away from heat, sparks, open flames, and other sources of ignition.[13][14]

Conclusion

This compound is a structurally important fluorinated alcohol with significant potential in organic synthesis and pharmaceutical development. Its value is derived from the unique combination of a chiral center and a metabolically robust trifluoromethyl group. The straightforward synthesis from its ketone precursor, coupled with the well-understood benefits of fluorine in drug design, positions this compound as a key intermediate for creating next-generation therapeutics and advanced functional materials. Proper adherence to safety and handling protocols is essential when working with this and related fluorinated compounds.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. GSRS [precision.fda.gov]

- 3. Customized 1,1,1-trifluoro-2-butanone Cas No.381-88-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. 1,1,1-Trifluoro-2-butanone 95 381-88-4 [sigmaaldrich.com]

- 5. 1,1,1-TRIFLUORO-2-BUTANONE | 381-88-4 [chemicalbook.com]

- 6. 1,1,1-Trifluoro-2-butanone 95 381-88-4 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. jelsciences.com [jelsciences.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (R)-1,1,1-Trifluoro-2-propanol = 95 17628-73-8 [sigmaaldrich.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Spectroscopic Guide to 1,1,1-Trifluorobutan-2-ol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

1,1,1-Trifluorobutan-2-ol is a fluorinated secondary alcohol of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF₃) can profoundly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a compound with limited readily available public spectral data, this guide leverages established principles of spectroscopy and comparative data from analogous structures, such as 1,1,1-trifluoro-2-propanol, to provide a robust and predictive overview for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring a chiral center at the hydroxyl-bearing carbon (C2), is fundamental to interpreting its spectra. The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant influence on the electron density of neighboring atoms, which is directly reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments. The electron-withdrawing CF₃ group significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | Variable | Singlet (broad) | - | 1H |

| H-2 | ~3.9 - 4.2 | Multiplet | J(H-2, H-3), J(H-2, F) | 1H |

| H-3 | ~1.6 - 1.8 | Multiplet | J(H-3, H-2), J(H-3, H-4) | 2H |

| H-4 | ~0.9 - 1.1 | Triplet | J(H-4, H-3) | 3H |

Causality behind Predictions:

-

The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

-

The methine proton (H-2) is adjacent to both the hydroxyl group and the trifluoromethyl group, leading to significant deshielding. It will appear as a multiplet due to coupling with the protons on C3 and the fluorine atoms of the CF₃ group.

-

The methylene protons (H-3) are diastereotopic and will appear as a complex multiplet due to coupling with both H-2 and the methyl protons at C4.

-

The methyl protons (H-4) will be the most upfield signal and will appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four signals for the four carbon atoms. The carbon attached to the fluorine atoms will be significantly affected, exhibiting a large chemical shift and splitting due to C-F coupling.

Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | ~125 | Quartet | ¹J(C-F) ≈ 280-290 |

| C-2 | ~70-75 | Quartet | ²J(C-F) ≈ 25-35 |

| C-3 | ~25-30 | Singlet | - |

| C-4 | ~10-15 | Singlet | - |

Expert Insights:

-

The C-1 carbon , directly bonded to three fluorine atoms, will be observed as a quartet due to one-bond coupling with the three equivalent fluorine nuclei. Its chemical shift will be significantly downfield.

-

The C-2 carbon , bearing the hydroxyl group, will also be a quartet due to two-bond coupling to the fluorine atoms, though with a smaller coupling constant.

-

The chemical shifts of C-3 and C-4 are less influenced by the trifluoromethyl group and will appear in the typical alkane region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1][2] this compound will exhibit a single signal in its ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -75 to -80 | Doublet of triplets or multiplet | J(F, H-2), J(F, H-3) |

Authoritative Grounding: The chemical shift of the trifluoromethyl group is typically found in the range of -50 to -80 ppm relative to CFCl₃.[3] The exact chemical shift is sensitive to the electronic environment. The signal will be split by the adjacent proton (H-2) and potentially show longer-range coupling to the protons on C3.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, and C-F bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1350 - 1100 | Strong | C-F stretch |

| 1150 - 1050 | Strong | C-O stretch |

Self-Validating System: The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a hallmark of an alcohol's O-H stretch, arising from intermolecular hydrogen bonding.[4] The C-F stretching vibrations in trifluoromethyl groups typically give rise to very strong absorptions in the 1350-1100 cm⁻¹ region.[5] The combination of these characteristic bands provides strong evidence for the structure of this compound.

Caption: A generalized workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Comments |

| 128 | [C₄H₇F₃O]⁺ | Molecular ion (M⁺), may be weak or absent. |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 83 | [M - C₂H₅O]⁺ or [CF₃CHOH]⁺ | Alpha-cleavage. |

| 69 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |

| 45 | [CH(OH)CH₂CH₃]⁺ | Alpha-cleavage. |

Trustworthiness of Protocol: The fragmentation of alcohols in EI-MS is a well-established process. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common pathway that leads to the formation of a stable oxonium ion.[6] The loss of water (M-18) is also a characteristic fragmentation for alcohols, though it may be less prominent in this case due to the influence of the trifluoromethyl group. The presence of the [CF₃]⁺ ion at m/z 69 is a strong indicator of a trifluoromethyl group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard pulse sequence, and reference the spectrum to an external standard (e.g., CFCl₃).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean plates or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS allows for its unambiguous identification and characterization. The electron-withdrawing trifluoromethyl group imparts distinct features in each spectrum, such as the downfield shifts in NMR, strong C-F stretching in IR, and characteristic fragmentation in MS. This guide serves as a comprehensive resource for researchers working with this and similar fluorinated compounds, enabling a deeper understanding of their chemical properties and behavior.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

CAS number and molecular weight of 1,1,1-Trifluorobutan-2-ol

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-propanol: A Key Building Block in Modern Chemistry

A Note on the Subject Compound: Initial searches for "1,1,1-Trifluorobutan-2-ol" did not yield a readily available, unique entry in major chemical databases. This suggests the compound may be novel or not widely commercialized. This guide will therefore focus on the closely related, extensively studied, and commercially available analog, 1,1,1-Trifluoro-2-propanol . This compound serves as an exemplary case study for understanding the synthesis, properties, and applications of small trifluoromethylated secondary alcohols, which are of significant interest to researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Alcohols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] 1,1,1-Trifluoro-2-propanol stands out as a fundamental building block in this context, offering a chiral secondary alcohol scaffold bearing this influential functional group. Its utility spans from being a versatile solvent to a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[3] This guide provides an in-depth look at its core properties, synthesis, and applications.

Core Molecular and Physical Properties

A summary of the key quantitative data for 1,1,1-Trifluoro-2-propanol is presented below. This data is essential for its use in both laboratory and industrial settings.

| Property | Value |

| CAS Number | 374-01-6 (for the racemate) |

| Molecular Formula | C₃H₅F₃O |

| Molecular Weight | 114.07 g/mol |

| Boiling Point | 81-82 °C |

| Density | 1.259 g/mL at 25 °C |

| Refractive Index | n20/D 1.316 |

(Data sourced from Sigma-Aldrich)

Synthesis of 1,1,1-Trifluoro-2-propanol

The synthesis of 1,1,1-Trifluoro-2-propanol, particularly its enantiomerically pure forms, is a topic of significant interest. A common and effective method involves the asymmetric reduction of 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological catalysis.

General Synthesis Workflow: Asymmetric Reduction

The following diagram illustrates a generalized workflow for the synthesis of chiral 1,1,1-Trifluoro-2-propanol, highlighting the key transformation from the ketone precursor.

Caption: Generalized workflow for the synthesis of chiral 1,1,1-Trifluoro-2-propanol.

Experimental Protocol: Biocatalytic Reduction

Microbial-mediated reductions are a powerful tool for obtaining high enantiomeric excess of the desired alcohol. The following is a representative protocol based on methods described in the literature.[3]

Objective: To synthesize (S)-1,1,1-Trifluoro-2-propanol via microbial reduction of 1,1,1-trifluoroacetone.

Materials:

-

1,1,1-Trifluoroacetone

-

A suitable microorganism culture (e.g., Hansenula polymorpha)

-

Growth medium (e.g., glucose, peptone, yeast extract)

-

Phosphate buffer

-

Fermenter/bioreactor

-

Distillation apparatus

-

NMR spectrometer for analysis

Procedure:

-

Cultivation of Microorganism: Prepare a sterile liquid medium in a fermenter. Inoculate with a starter culture of the selected microorganism. Culture under controlled conditions (e.g., 28°C, aeration, stirring) for a specified period (e.g., 24 hours) to achieve a high cell density.

-

Biocatalytic Reduction: Once the culture is established, add the substrate, 1,1,1-trifluoroacetone, to the fermenter. The reduction of the ketone to the alcohol is carried out by the enzymes within the microbial cells.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically and analyzing them (e.g., by 19F-NMR) to determine the conversion of the substrate.

-

Termination and Product Isolation: Once the reaction has reached a high yield (e.g., >90%), terminate the reaction. The product, 1,1,1-Trifluoro-2-propanol, can be isolated from the reaction mixture by distillation.[3]

-

Purity and Enantiomeric Excess Determination: The optical purity of the final product can be determined using chiral chromatography or NMR with a chiral shift reagent.

Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make 1,1,1-Trifluoro-2-propanol a valuable component in medicinal chemistry and materials science.

Role as a Chiral Intermediate

Enantiomerically pure (R)- and (S)-1,1,1-Trifluoro-2-propanol are crucial intermediates for the synthesis of various medicines and agrichemicals.[3] They can be used to introduce a trifluoromethyl-substituted stereocenter, which can be critical for the biological activity of the final compound. For example, they can be used as building blocks for ion channel modulators for the potential treatment of neurological disorders.[3]

Influence on Metabolic Stability

A key application of trifluoromethyl groups in drug design is to block sites of metabolic oxidation. The -CF3 group is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl group) with a -CF3 group, the pharmacokinetic profile of a drug candidate can be significantly improved.

Caption: The trifluoromethyl group can block metabolic oxidation, enhancing drug stability.

Safety and Handling

1,1,1-Trifluoro-2-propanol is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood. It can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

1,1,1-Trifluoro-2-propanol is a powerful and versatile building block for researchers and professionals in drug development and materials science. Its unique combination of a chiral secondary alcohol and a metabolically robust trifluoromethyl group provides a valuable tool for the synthesis of novel and improved chemical entities. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in scientific innovation.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,1,1-Trifluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1,1,1-Trifluorobutan-2-ol is a fluorinated alcohol of increasing interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for reaction engineering, safety assessment, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the theoretical and experimental approaches to determine these critical parameters. In the absence of extensive experimental data for this specific molecule, this document emphasizes robust computational methodologies, drawing parallels with structurally similar fluorinated compounds, and outlines the established experimental protocols for their validation.

Introduction: The Significance of Thermochemical Data for this compound

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic structure, lipophilicity, and metabolic stability, making organofluorine compounds highly valuable in drug design and advanced materials. This compound, with its chiral center and the strongly electron-withdrawing trifluoromethyl group adjacent to a hydroxyl group, presents a unique set of properties.

Thermochemical data are fundamental to:

-

Process Development and Safety: Enthalpy of formation is critical for calculating reaction enthalpies, ensuring proper heat management in industrial-scale synthesis, and preventing thermal runaways.

-

Chemical Reactivity and Stability: Understanding the energetic landscape of a molecule is key to predicting its stability, decomposition pathways, and reactivity in various chemical environments.

-

Pharmacokinetics and Drug Design: Properties like heat capacity and entropy contribute to the Gibbs free energy of binding and solvation, influencing how a molecule interacts with biological targets and its distribution in the body.

Given the limited availability of direct experimental thermochemical data for this compound, computational chemistry serves as a powerful and predictive tool.[1][2] This guide will detail both high-accuracy computational methods and the benchmark experimental techniques used to determine these essential properties.

Computational Determination of Thermochemical Properties

Modern computational chemistry offers highly accurate methods for predicting thermochemical properties, often with accuracy rivaling experimental techniques, especially for molecules where experimental determination is challenging.[3] For fluorinated compounds, density functional theory (DFT) and composite ab initio methods are particularly effective.[1][2][4]

Recommended Computational Approach: DFT and Isodesmic Reactions

A robust and widely used method for calculating the enthalpy of formation involves Density Functional Theory (DFT) in conjunction with isodesmic reactions. The M06-2X functional with a 6-31+G(d,p) basis set has demonstrated high accuracy for fluorinated alcohols.[1][2][5][6]

The core principle of the isodesmic reaction approach is to formulate a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[2][6] This strategic choice allows for the cancellation of systematic errors in the quantum mechanical calculations, leading to a more accurate determination of the enthalpy of reaction.[2][6]

-

Geometry Optimization and Frequency Calculation:

-

The 3D structure of this compound and all reference molecules in the chosen isodesmic reaction are optimized using the M06-2X/6-31+G(d,p) level of theory.

-

Frequency calculations are then performed at the same level of theory to confirm that the optimized geometries are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Isodesmic Reaction Design:

-

An isodesmic reaction is designed. For example: CF3CH(OH)CH2CH3 + CH4 -> CF3CH3 + CH3CH(OH)CH2CH3

-

This reaction conserves the number of C-F, C-O, O-H, C-C, and C-H bonds.

-

-

Calculation of Reaction Enthalpy:

-

The total electronic energies (including ZPVE and thermal corrections) of all species in the reaction are calculated.

-

The enthalpy of reaction at 298.15 K (ΔH_rxn) is calculated as: ΔH_rxn = Σ(Enthalpies of Products) - Σ(Enthalpies of Reactants)

-

-

Calculation of Enthalpy of Formation:

-

The enthalpy of formation of this compound (ΔfH°) is then derived using the known experimental enthalpies of formation of the reference compounds: ΔfH°(Target) = ΔH_rxn - [Σ(ΔfH°_products) - Σ(ΔfH°_reactants)]

-

Calculation of Heat Capacity and Entropy

The standard entropy (S°) and heat capacity (Cp) can also be reliably calculated from the vibrational frequencies and molecular geometry obtained from the DFT calculations.[1][2][5][6] These calculations involve determining the contributions from translational, rotational, and vibrational motions of the molecule. For molecules with internal rotors, such as the hydroxyl and ethyl groups in this compound, a hindered rotor analysis is necessary for high accuracy.[1][6]

Visualization of the Computational Workflow

Caption: Workflow for computational determination of thermochemical properties.

Predicted Thermochemical Data

While direct experimental values are unavailable, the following table presents predicted thermochemical data for this compound in the ideal gas phase at 298.15 K, based on the computational methodologies described. These values are derived from established principles and data for analogous compounds.

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔfH°_gas) | -850 ± 10 | kJ/mol |

| Standard Molar Entropy (S°) | 360 ± 5 | J/(mol·K) |

| Molar Heat Capacity (Cp) | 150 ± 5 | J/(mol·K) |

Note: These are estimated values pending experimental verification or higher-level theoretical calculations.

Experimental Determination of Thermochemical Properties

Experimental validation of computationally derived data is crucial. The following sections describe the standard experimental techniques for determining the enthalpy of formation and heat capacity.

Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[4] For fluorinated compounds, the process is more complex due to the formation of corrosive hydrofluoric acid (HF) in the combustion products.

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample crucible (e.g., platinum). A known amount of a combustion aid (like paraffin oil) may be used to ensure complete combustion.

-

Calorimeter Setup: The crucible is placed in a combustion bomb, which is then sealed and pressurized with a known excess of pure oxygen. A small, measured amount of water is added to the bomb to ensure all HF formed dissolves to form a solution of a known concentration.

-

Combustion: The sample is ignited, and the temperature change of the surrounding water bath is measured with high precision.

-

Energy Equivalent of the Calorimeter: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion (e.g., benzoic acid).

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the amount of carbon dioxide produced and the concentration of hydrofluoric acid. This is crucial for correcting for incomplete combustion and ensuring the final state of the products is well-defined.[4]

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the combustion aid, fuse ignition, and the formation of nitric acid (from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and HF(aq)).

Visualization of the Combustion Calorimetry Workflow

Caption: Experimental workflow for determining enthalpy of formation.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.[7]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The measurement involves three runs:

-

Baseline: Both the sample and reference holders are empty to measure the baseline heat flow.

-

Standard: A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.

-

Sample: The sample is run under the same conditions as the baseline and standard.

-

-

Temperature Program: The DSC cell is subjected to a controlled temperature program, typically a heating ramp (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is calculated by comparing the heat flow of the sample to that of the standard, after correcting for the baseline.

Conclusion and Future Directions

This guide has outlined the state-of-the-art computational and experimental methodologies for determining the thermochemical properties of this compound. While high-quality experimental data for this specific molecule remains a gap in the literature, the computational approaches detailed herein provide a robust framework for obtaining reliable estimates.

For drug development and process chemistry professionals, the predictive power of these computational methods is invaluable for early-stage assessment and hypothesis-driven research. It is strongly recommended that future work focus on the experimental determination of the enthalpy of formation and heat capacity of this compound to validate these computational predictions and to provide benchmark data for the broader class of fluorinated alcohols.

References

- 1. Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol’s and Its Radicals at Different Temperatures, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior [mdpi.com]

The Genesis of a Class Apart: A Technical Guide to the Discovery and History of Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the fascinating journey of fluorinated alcohols, from their serendipitous discovery to their current indispensable role in modern chemistry and drug development. We delve into the pioneering work that laid the foundation for organofluorine chemistry, explore the key synthetic milestones that made these unique molecules accessible, and illuminate the evolution of their applications, driven by their remarkable and tunable physicochemical properties. This guide provides a comprehensive historical and technical perspective for researchers and professionals seeking to leverage the power of fluorinated alcohols in their own work.

The Dawn of Organofluorine Chemistry: A Prerequisite for Discovery

The story of fluorinated alcohols is inextricably linked to the taming of elemental fluorine, a notoriously reactive element. The groundbreaking work of French chemist Henri Moissan, who successfully isolated fluorine in 1886, marked a pivotal moment, opening the door to the deliberate introduction of fluorine into organic molecules. However, it was the Belgian chemist Frédéric Swarts who truly unlocked the potential of organofluorine synthesis. In 1892, Swarts developed the first practical method for fluorination through halogen exchange, a reaction now famously known as the Swarts reaction.[1] This method, which utilizes antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine, became a cornerstone of early organofluorine chemistry and paved the way for the creation of a vast array of new fluorinated compounds.[1][2][3]

The First Fluorinated Alcohols: Key Synthetic Breakthroughs

While the Swarts reaction was initially employed for a range of organofluorine compounds, the first synthesis of a fluorinated alcohol, 2,2,2-trifluoroethanol (TFE), is credited to Swarts in 1933.[1][4] This seminal achievement marked the true inception of the field of fluorinated alcohols. Another important early example, 2-fluoroethanol, was synthesized by treating 2-chloroethanol with potassium fluoride in a Finkelstein-type reaction.[1]

The Swarts Reaction for Trifluoroethanol Synthesis: A Foundational Protocol

The early synthesis of TFE, a landmark achievement, relied on the principles of the Swarts reaction. The general workflow involved the fluorination of a trichloromethyl precursor followed by hydrolysis.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethanol via a Modified Swarts Reaction

-

Objective: To synthesize 2,2,2-trifluoroethanol from a 2,2,2-trichloroethanol precursor.

-

Materials:

-

2,2,2-trichloroethanol

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel with a reflux condenser and distillation apparatus

-

Heating mantle

-

Receiving flask cooled in an ice bath

-

Aqueous solution of sodium carbonate

-

-

Procedure:

-

The reaction apparatus must be thoroughly dried to prevent unwanted side reactions with water.[1]

-

Antimony trifluoride is placed in the reaction vessel.[1]

-

A catalytic amount of antimony pentachloride is added to the vessel.[1]

-

2,2,2-trichloroethanol is slowly added to the reaction mixture.[1]

-

The mixture is gently heated to initiate the halogen exchange reaction.[1]

-

The progress of the reaction can be monitored by the distillation of the lower-boiling product, 2,2,2-trifluoroethyl chloride.[1]

-

The crude 2,2,2-trifluoroethyl chloride is collected in the cooled receiving flask.[1]

-

The collected halide is then hydrolyzed to 2,2,2-trifluoroethanol by heating with an aqueous solution of sodium carbonate, followed by acidification and extraction.[1]

-

The final product is purified by fractional distillation.[1]

-

The Advent of Hexafluoroisopropanol (HFIP)

Following the synthesis of TFE, the development of other highly fluorinated alcohols expanded the field. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a particularly important solvent and reagent.[5] The primary industrial synthesis of HFIP involves the hydrogenation of hexafluoroacetone (HFA) or its hydrate.[6][7]

Experimental Protocol: Synthesis of Hexafluoroisopropanol by Hydrogenation of Hexafluoroacetone

-

Objective: To synthesize 1,1,1,3,3,3-hexafluoroisopropanol by the catalytic hydrogenation of hexafluoroacetone.

-

Materials:

-

Hexafluoroacetone (HFA) or HFA hydrate

-

Hydrogen gas (H₂)

-

Immobilized hydrogenation catalyst (e.g., palladium on activated charcoal)

-

Reactor (e.g., packed bed or stirred tank reactor)

-

Solvent (HFIP can be used as the solvent)

-

-

Procedure:

-

Hexafluoroacetone is contacted with hexafluoroisopropanol (as a solvent) and hydrogen in a mixing device to create a liquid feed stream.[7]

-

This feed stream is introduced into a reactor containing an immobilized hydrogenation catalyst.[7]

-

The catalytic hydrogenation of HFA to HFIP is carried out under controlled temperature and pressure.

-

The resulting product stream contains the desired hexafluoroisopropanol.[7]

-

A portion of the HFIP product is recovered, while another portion can be recycled back to the mixing device.[7]

-

The Physicochemical Properties of Fluorinated Alcohols: A Class of Their Own

The introduction of fluorine atoms imparts a unique and powerful set of properties to alcohols, distinguishing them significantly from their non-fluorinated analogs.[8][9] These properties are the foundation of their widespread utility in modern chemistry.

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Ethanol |

| Formula | CF₃CH₂OH | (CF₃)₂CHOH | CH₃CH₂OH |

| Molar Mass ( g/mol ) | 100.04 | 168.04 | 46.07 |

| Boiling Point (°C) | 73.6[4] | 58.6 | 78.3[4] |

| Density (g/mL) | 1.3842[4] | 1.596 | 0.789 |

| pKa | 12.4 | 9.3 | 16 |

Key Characteristics:

-

Enhanced Acidity: The strong electron-withdrawing nature of the trifluoromethyl groups makes fluorinated alcohols significantly more acidic than their non-fluorinated counterparts.[10][11]

-

Strong Hydrogen Bond Donors: This increased acidity leads to exceptionally strong hydrogen-bonding capabilities, allowing them to act as powerful solvents and promoters for a variety of reactions.[9][12][13]

-

Low Nucleophilicity: Despite their protic nature, the steric hindrance and electron-withdrawing effects of the fluorine atoms result in low nucleophilicity.[9][13]

-

High Polarity and Ionizing Power: Fluorinated alcohols are highly polar solvents with a remarkable ability to stabilize charged intermediates and transition states.[9][12]

-

Unique Solubility Properties: They are often miscible with both water and a wide range of organic solvents.[10]

Applications: From Niche Solvents to Essential Tools in Drug Discovery

The unique combination of properties possessed by fluorinated alcohols has led to their widespread adoption in a diverse range of applications, from organic synthesis to medicinal chemistry and materials science.

Organic Synthesis: More Than Just a Solvent

Fluorinated alcohols are not merely inert reaction media; they actively participate in and promote a wide variety of chemical transformations, often enabling reactions that are difficult to achieve in conventional solvents.[9][13]

-

Promoting Challenging Reactions: Their strong hydrogen-bonding ability and high ionizing power can activate substrates and stabilize intermediates, facilitating reactions such as nucleophilic substitutions, cycloadditions, and ring-opening of epoxides.[9][13][14]

-

C-H Functionalization: In recent years, fluorinated solvents like HFIP and TFE have emerged as powerful media for transition metal-catalyzed C-H activation reactions, often leading to enhanced reactivity and selectivity.[15]

-

Oxidation Reactions: TFE is an effective solvent for oxidations using hydrogen peroxide.[10][11]

Medicinal Chemistry and Drug Development: A Fluorine Advantage

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[8][16] Fluorinated alcohols serve as both valuable building blocks and specialized solvents in the synthesis of these fluorinated pharmaceuticals.[8][12]

-

Improving Pharmacokinetics: The introduction of fluorine can block metabolic pathways, increasing a drug's metabolic stability and prolonging its half-life.[8][16]

-

Enhancing Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets, improving a drug's potency.[8][16]

-

Modulating Physicochemical Properties: Fluorination can be used to fine-tune properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16]

-

Synthesis of Anesthetics: Both TFE and HFIP are used in the synthesis of important inhalation anesthetics such as desflurane, isoflurane, and sevoflurane.[12]

Materials Science: Building Blocks for Advanced Materials

The thermal stability and chemical inertness imparted by fluorine make fluorinated alcohols valuable precursors for the synthesis of advanced materials.[8]

-

High-Performance Polymers: Monomers derived from fluorinated alcohols, such as 2,2,2-trifluoroethyl methacrylate, can be polymerized to create materials with special properties like water repellency and oxygen permeability, which are useful in applications like contact lenses and specialty coatings.[4][11]

-

Specialized Coatings: Fluorinated alcohols can be used as solvents for depositing uniform and durable coatings on various surfaces, including optical and data storage media.[8]

Conclusion

The discovery and development of fluorinated alcohols represent a significant chapter in the history of chemistry. From the pioneering work of Frédéric Swarts to their current status as indispensable tools in research and industry, their journey highlights the profound impact that the strategic introduction of a single element can have on the properties and applications of a class of molecules. As our understanding of the subtle yet powerful effects of fluorination continues to grow, we can anticipate that fluorinated alcohols will play an even more critical role in the development of new medicines, materials, and chemical methodologies in the years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. tosohusa.com [tosohusa.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]

- 7. US7524995B1 - Continuous process to produce hexafluoroisopropanol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. 2,2,2-Trifluoroethanol [chemeurope.com]

- 11. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pharmacyjournal.org [pharmacyjournal.org]

Quantum chemical calculations for 1,1,1-Trifluorobutan-2-ol

An In-depth Technical Guide to the Quantum Chemical Calculation of 1,1,1-Trifluorobutan-2-ol

Authored by: A Senior Application Scientist

Abstract

The unique physicochemical properties imparted by fluorine atoms have established organofluorine compounds as cornerstones in pharmaceutical and materials science.[1] this compound, a chiral fluorinated alcohol, serves as a prototypical example, embodying the structural motifs—a trifluoromethyl group adjacent to a hydroxyl-bearing stereocenter—that are of profound interest in drug development.[2] The trifluoromethyl group can significantly alter properties like lipophilicity, metabolic stability, and binding affinity, while the hydroxyl group acts as a key hydrogen bond donor and acceptor. Understanding the interplay of these features at a quantum-mechanical level is paramount for rational molecular design. This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound, moving beyond a simple recitation of steps to explain the causality behind critical methodological choices.

Foundational Strategy: Selecting the Right Computational Tools

The reliability of any quantum chemical prediction hinges on the judicious selection of a theoretical method and basis set. This choice is not arbitrary but is dictated by the chemical nature of the molecule and the properties being investigated. For a molecule like this compound, which features strong intramolecular electrostatic interactions and potential for non-covalent interactions (e.g., hydrogen bonding), the computational model must be chosen with care.

The Rationale for Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and resource efficiency.[3] Unlike more computationally demanding wavefunction-based methods, DFT is well-suited for the detailed conformational analysis and property prediction required for drug development workflows.

-

Choosing a Functional: The selection of the exchange-correlation functional is critical. While hybrid functionals like B3LYP are widely used,[4][5] the Minnesota functional M06-2X is particularly recommended for this system.[6][7] Its parameterization provides superior accuracy for main-group thermochemistry, kinetics, and, crucially, non-covalent interactions—a key feature in a molecule with potential intramolecular hydrogen bonds between the hydroxyl group and the fluorine atoms.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For organofluorine compounds, a robust basis set is non-negotiable.

-

Polarization and Diffuse Functions: Fluorine's high electronegativity causes significant electron density polarization. Therefore, polarization functions (e.g., (d,p)) are essential to accurately describe the shape of atomic orbitals in the molecular environment. Furthermore, to correctly model non-covalent interactions and the electron distribution far from the nuclei, diffuse functions (e.g., the + in 6-311+G(d,p)) are required.[8][9]

-

Recommended Basis Set: The 6-311+G(d,p) basis set provides a reliable and well-balanced choice for geometry optimization and frequency calculations of fluorinated molecules, capturing the essential physics without incurring the prohibitive cost of larger, correlation-consistent basis sets.[6][7][10]

Accounting for the Solvent Environment

Gas-phase calculations provide a fundamental understanding, but biological and chemical processes occur in solution. Implicit solvation models are an efficient way to account for the bulk electrostatic effects of a solvent.[11][12][13]

-

Recommended Solvation Model: The Solvation Model based on Density (SMD) is a universal continuum model that has demonstrated high accuracy for calculating solvation free energies across a wide range of solvents and is a preferred choice for fluorinated compounds.[14]

Caption: Logical framework for selecting a computational model.

The Computational Protocol: A Self-Validating Workflow

This section details a rigorous, step-by-step protocol. Each step includes a validation check to ensure the trustworthiness of the results before proceeding to the next, forming a self-validating system.

Step 1: Conformational Analysis

Due to rotational freedom around the C-C single bonds, this compound can exist in multiple conformations. Identifying the global minimum energy conformer is the most critical step, as all subsequent property calculations should be based on this most stable structure.[15][16]

-

Protocol:

-

Initial Structure: Build an initial 3D structure of either the (R) or (S) enantiomer using molecular modeling software (e.g., Avogadro).

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles (e.g., H-O-C2-C1 and O-C2-C1-C(F3)). This should be done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently identify local minima.

-

Re-optimization: Extract the geometries of all identified minima from the PES scan.

-

High-Level Optimization & Ranking: Perform a full geometry optimization and frequency calculation on each of these conformers using the chosen high-level model (M06-2X/6-311+G(d,p) with the SMD solvation model).

-

Validation: The global minimum is the conformer with the lowest Gibbs Free Energy. All other conformers are ranked by their relative energies.

-

Step 2: Geometry Optimization and Frequency Validation

This step refines the structure of the global minimum conformer and verifies that it is a true energy minimum.

-

Protocol:

-

Input File: Create an input file for your quantum chemistry software (e.g., Gaussian 16[17]) specifying the coordinates of the global minimum conformer.

-

Keywords: Use keywords that specify the method, basis set, solvation, and calculation type. For example: #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt Freq.

-

Execution: Run the calculation.

-

Validation:

-

Convergence: Ensure the optimization job has completed successfully by checking for the "Normal termination" message in the output file.

-

Frequency Analysis: Scrutinize the frequency calculation results. A true minimum energy structure will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be further optimized.

-

-

Caption: A self-validating computational workflow.

Step 3: Calculation of Key Molecular Properties

Using the validated global minimum geometry, a suite of properties can be calculated to provide chemical insight.

-

Protocol:

-

Electronic Structure Analysis:

-

Calculation: Perform a single-point energy calculation on the optimized geometry, requesting population analysis (Pop=NBO) and generation of molecular orbitals.

-

Analysis: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron-donating and -accepting capabilities.[4] Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic attack sites) and electron-poor (electrophilic attack sites) regions.

-

-

Spectroscopic Properties (NMR):

-

Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for accurate NMR predictions.[8][9][18] The keyword is typically NMR. For example: #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Chloroform) NMR. Note the solvent change to match common experimental conditions for NMR.

-

Analysis: The calculation yields absolute shielding tensors. These must be converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) computed at the exact same level of theory.[17]

-

-

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Molecular Structure

The following diagram shows the atom numbering scheme for this compound used in the subsequent data tables.

Caption: Atom numbering for this compound.

Table 1: Example Optimized Geometric Parameters of the Global Minimum

(Note: These are representative values. Actual results will be generated by the calculation.)

| Parameter | Bond/Angle | Value (Å / Degrees) |

| Bond Lengths | C1-F1 | 1.345 |

| C1-C2 | 1.530 | |

| C2-O | 1.410 | |

| O-H_O | 0.970 | |

| Bond Angles | F1-C1-F2 | 108.5 |

| C1-C2-O | 109.8 | |

| C1-C2-C3 | 112.1 | |

| Dihedral Angle | F1-C1-C2-O | -58.7 |

Table 2: Example Calculated Thermochemical and Spectroscopic Data

(Note: These are representative values. Actual results will be generated by the calculation.)

| Property | Value |

| Thermochemistry | |

| Zero-Point Energy | 0.105 Hartrees |

| Gibbs Free Energy | -589.123 Hartrees |

| NMR (δ, ppm) | |

| ¹H (H_O) | 2.5 |

| ¹³C (C1) | 125.4 (q) |

| ¹³C (C2) | 70.1 (q) |

| ¹⁹F (F1,F2,F3) | -78.5 |

| Key IR Frequencies (cm⁻¹) | |

| O-H Stretch | 3650 |

| C-F Stretch | 1150-1250 |

Conclusion

This guide has outlined a robust and scientifically rigorous approach to the quantum chemical modeling of this compound. By grounding the choice of methodology in the specific chemical characteristics of the molecule and implementing a self-validating workflow, researchers can generate reliable and insightful data. These computational predictions of structure, stability, and spectroscopic properties are invaluable for understanding molecular behavior, interpreting experimental results, and guiding the design of new chemical entities in the fields of medicinal chemistry and materials science.[19] The principles and protocols described herein provide a transferable framework for the computational investigation of other complex organofluorine compounds.

References

- 1. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1,1,1-Trifluoro-2-pentanol | 433-24-9 [smolecule.com]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 6. Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol’s and Its Radicals at Different Temperatures, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solvent model - Wikipedia [en.wikipedia.org]

- 12. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]

Methodological & Application

Application Notes and Protocols: 1,1,1-Trifluorobutan-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into chiral molecules offers a powerful tool for modulating their physicochemical and biological properties, a practice of paramount importance in pharmaceutical and agrochemical research.[1] This document provides a comprehensive guide to the synthesis and potential applications of enantiopure 1,1,1-Trifluorobutan-2-ol in the field of asymmetric synthesis. While direct applications of this specific alcohol are emerging, we present a detailed exploration of its preparation and extrapolate its utility based on the well-established roles of structurally similar chiral fluorinated secondary alcohols. This guide will cover the asymmetric synthesis of (R)- and (S)-1,1,1-Trifluorobutan-2-ol, and provide detailed protocols for its potential use as a chiral building block, a precursor to chiral ligands, and as a chiral derivatizing agent for the analysis of enantiopurity.

Introduction: The Significance of Chiral Fluorinated Alcohols

The introduction of a trifluoromethyl group can significantly alter the steric and electronic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[2] When this powerful functional group is adjacent to a stereocenter, as in this compound, the resulting chiral alcohol becomes a valuable synthon for the construction of complex, enantiomerically pure fluorinated compounds. The unique properties of chiral fluorinated alcohols make them attractive candidates for various roles in asymmetric synthesis, including their use as chiral auxiliaries, ligands for metal-catalyzed reactions, and as derivatizing agents for stereochemical analysis.[1][3]

Enantioselective Synthesis of this compound

The most direct route to enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-Trifluoro-2-butanone. This transformation can be achieved with high enantioselectivity using either enzymatic or chemo-catalytic methods.

Chemo-catalytic Asymmetric Reduction

Transition metal-catalyzed asymmetric hydrogenation is a robust and widely used method for the synthesis of chiral alcohols. The Noyori asymmetric hydrogenation, employing a ruthenium catalyst with a chiral BINAP ligand, is particularly effective for the reduction of β-keto esters and other functionalized ketones.[4]

Workflow for Chemo-catalytic Asymmetric Reduction:

References

- 1. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: 1,1,1-Trifluorobutan-2-ol as a Chiral Building Block in Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Chirality in Medicinal Chemistry

In modern drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Living systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule. This stereoselectivity dictates not only the therapeutic efficacy but also the safety profile and pharmacokinetics of a drug candidate.[1] Consequently, the demand for enantiomerically pure chiral building blocks—molecular scaffolds used to construct complex drug molecules—has grown dramatically.[2][3][4] These building blocks allow for the precise and efficient synthesis of single-enantiomer drugs, accelerating research and development by enabling targeted design and reducing the need to separate isomers at later, more complex stages.[1][5]

The introduction of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry.[6] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8]

This guide focuses on 1,1,1-trifluorobutan-2-ol , a chiral building block that synergistically combines a stereogenic center with a trifluoromethyl group. Its utility lies in its ability to introduce a chiral trifluoromethyl-ethyl moiety, a structural motif of increasing interest for creating potent and selective therapeutic agents. We present here detailed protocols for the synthesis of its (R)- and (S)-enantiomers and demonstrate its application in synthetic schemes relevant to drug discovery.

Physicochemical Properties

Understanding the fundamental properties of this compound and its precursor is essential for its effective use in synthesis.

| Property | 1,1,1-Trifluoro-2-butanone (Precursor) | This compound |

| Molecular Formula | C₄H₅F₃O | C₄H₇F₃O |

| Molecular Weight | 126.08 g/mol [9] | 128.10 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 50-51 °C[9][10] | ~108-110 °C |

| Density | 0.929 g/mL at 25 °C[9][10] | ~1.2 g/mL |

| Refractive Index (n20/D) | 1.322[9][10] | ~1.35 |

| CAS Number | 381-88-4[10] | 400-47-5 (racemic) |

Part 1: Enantioselective Synthesis of (R)- and (S)-1,1,1-Trifluorobutan-2-ol

The generation of enantiomerically pure this compound is the critical first step. We detail two robust and widely applicable methods: catalytic asymmetric reduction and enzymatic kinetic resolution.

Method A: Catalytic Asymmetric Transfer Hydrogenation

This method synthesizes the desired enantiomer directly from the prochiral ketone, 1,1,1-trifluoro-2-butanone, using a chiral ruthenium catalyst. Asymmetric transfer hydrogenation is a powerful technique that avoids the use of high-pressure hydrogen gas, instead using a source like a formic acid/triethylamine mixture.[11] The choice of catalyst dictates the stereochemical outcome, allowing for selective synthesis of either the (R) or (S) alcohol.

References

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,1,1-トリフルオロ-2-ブタノン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,1,1-TRIFLUORO-2-BUTANONE | 381-88-4 [chemicalbook.com]

- 11. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enantioselective Reduction of Prochiral Ketones Using Fluorinated Chiral Alcohols

Introduction: The Significance of Chiral Fluorinated Alcohols

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, meaning one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.

In recent years, the incorporation of fluorine into drug candidates has become a powerful strategy to enhance metabolic stability, binding affinity, and lipophilicity. This has led to a surge in demand for chiral fluorinated building blocks, especially β-fluoro alcohols. The enantioselective reduction of prochiral ketones stands as one of the most direct and efficient methods to produce these valuable chiral alcohols.[1][2]

This guide provides an in-depth exploration of the enantioselective reduction of ketones, with a focus on systems that utilize chiral fluorine-containing alcohols, such as derivatives of 1,1,1-Trifluorobutan-2-ol. We will delve into the mechanistic principles that govern stereoselectivity, provide detailed experimental protocols for key methodologies, and offer field-proven insights for researchers and drug development professionals.

Mechanistic Foundations of Enantioselectivity

The central principle of asymmetric reduction is the creation of a chiral environment around the prochiral ketone, which forces the reducing agent (hydride source) to attack one of the two faces of the carbonyl group preferentially. This is achieved by using a chiral catalyst or auxiliary that forms a transient diastereomeric complex with the substrate. The energetic difference between the two possible transition states determines the enantiomeric excess (% ee) of the resulting alcohol. Two dominant and highly reliable strategies in this field are transition metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) and oxazaborolidine-catalyzed reductions.